molecular formula C39H37N7O8 B1436417 3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate

3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate

Cat. No.: B1436417
M. Wt: 731.8 g/mol
InChI Key: CHONNVSIRGWDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citrulline-specific Probe–Rhodamine is a highly sensitive fluorophore designed to detect protein citrullination. Protein citrullination is a post-translational modification where arginine residues in proteins are converted to citrulline by the action of protein arginine deiminases. This modification plays a significant role in regulating gene expression and is associated with various diseases, including autoimmune disorders and cancers .

Scientific Research Applications

Citrulline-specific Probe–Rhodamine has a wide range of applications in scientific research:

Mechanism of Action

    Target of action

    Compounds with similar structures are often used in peptide synthesis . They can act as coupling reagents, facilitating the formation of amide bonds between amino acids or peptides.

    Mode of action

    These compounds typically work by activating the carboxyl group of one amino acid or peptide, making it more reactive and able to form a bond with the amino group of another amino acid or peptide .

    Action environment

    The efficacy and stability of such compounds can be influenced by many factors, including temperature, pH, and the presence of other chemicals. For example, these compounds are often used in controlled laboratory environments for peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Citrulline-specific Probe–Rhodamine involves the incorporation of a rhodamine phenylglyoxal moiety. The process typically includes the following steps:

Industrial Production Methods: Industrial production of Citrulline-specific Probe–Rhodamine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in a lyophilized solid form and stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Citrulline-specific Probe–Rhodamine primarily undergoes chemoselective reactions with citrulline residues in proteins. This reaction is facilitated by the presence of glyoxal groups in the probe, which react with the citrulline residues.

Common Reagents and Conditions:

Major Products: The major product of the reaction is a citrulline-specific probe-protein complex, which can be analyzed using fluorescent imaging techniques .

Comparison with Similar Compounds

Uniqueness: Citrulline-specific Probe–Rhodamine is unique due to its high sensitivity and specificity for citrullinated proteins. It allows for precise detection and analysis of protein citrullination, making it a valuable tool in both research and clinical settings .

Properties

IUPAC Name

3',6'-bis(dimethylamino)-N-[[1-[1-(3-oxaldehydoylanilino)-1-oxopropan-2-yl]triazol-4-yl]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H35N7O7.H2O/c1-22(36(49)41-25-8-6-7-23(15-25)33(48)21-47)46-20-26(42-43-46)19-40-37(50)24-9-12-30-29(16-24)38(51)53-39(30)31-13-10-27(44(2)3)17-34(31)52-35-18-28(45(4)5)11-14-32(35)39;/h6-18,20-22H,19H2,1-5H3,(H,40,50)(H,41,49);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHONNVSIRGWDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C=O)N2C=C(N=N2)CNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)N(C)C)OC7=C5C=CC(=C7)N(C)C)OC4=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H37N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate
Reactant of Route 2
Reactant of Route 2
3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate
Reactant of Route 3
3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate
Reactant of Route 4
3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate
Reactant of Route 5
3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate
Reactant of Route 6
3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate

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